6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole
Overview
Description
6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole is a heterocyclic compound with a unique structure that combines a dioxin ring and a benzotriazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzotriazole derivative with a dioxin precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole moiety, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted benzotriazole compounds .
Scientific Research Applications
6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole: Similar in structure but with a benzimidazole moiety instead of benzotriazole.
6,7-dihydro-1H-[1,4]dioxino[2,3-f][2,1,3]benzothiadiazole: Contains a benzothiadiazole moiety, offering different electronic properties.
Uniqueness
6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole is unique due to its combination of a dioxin ring and a benzotriazole moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
6,7-dihydro-2H-[1,4]dioxino[2,3-f]benzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-2-13-8-4-6-5(9-11-10-6)3-7(8)12-1/h3-4H,1-2H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMMFDOALFUXLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC3=NNN=C3C=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101241767 | |
Record name | 6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101241767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185320-30-2 | |
Record name | 6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185320-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101241767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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